molecular formula C24H25N3O3S2 B4638251 3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one

3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B4638251
M. Wt: 467.6 g/mol
InChI Key: LLMCIDOQLDQPPN-UHFFFAOYSA-N
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Description

3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including an allyl group, a furan ring, a pyrrole ring, and a thieno[2,3-D]pyrimidinone core

Preparation Methods

The synthesis of 3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-D]pyrimidinone Core: This step typically involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides and a base such as sodium hydride or potassium carbonate.

    Attachment of the Furan and Pyrrole Rings: The furan and pyrrole rings can be introduced through a series of coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or sulfanyl groups, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.

    Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various coupling and functionalization reactions.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of kinases or proteases involved in cancer cell proliferation.

    Pathways Involved: The compound can affect various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction. By modulating these pathways, it can induce cell death in cancer cells or inhibit the growth of pathogens.

Comparison with Similar Compounds

3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    Thieno[2,3-D]pyrimidinones: These compounds share the same core structure but may have different substituents, affecting their chemical and biological properties.

    Furan-Containing Compounds: Compounds with furan rings often exhibit unique electronic properties and can be used in organic electronics and medicinal chemistry.

    Pyrrole-Containing Compounds: Pyrrole derivatives are known for their biological activity and are used in the development of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[2-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-6-9-26-23(29)21-15(3)17(5)32-22(21)25-24(26)31-13-20(28)19-11-14(2)27(16(19)4)12-18-8-7-10-30-18/h6-8,10-11H,1,9,12-13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMCIDOQLDQPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one
Reactant of Route 4
3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-Allyl-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-D]pyrimidin-4(3H)-one

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